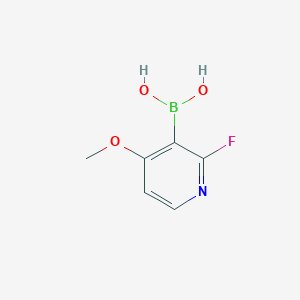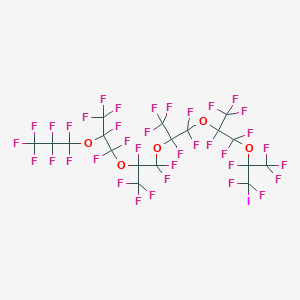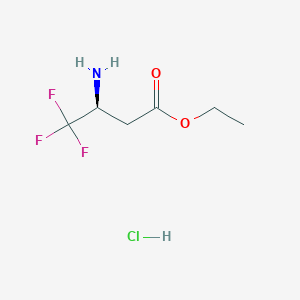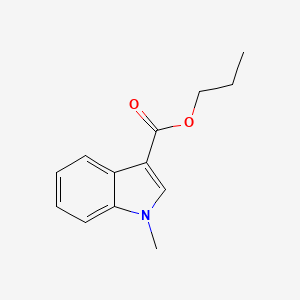
2-(Perfluoroalkyl)ethyl allyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Perfluoroalkyl)ethyl allyl sulfide (2-PFAS) is a type of perfluoroalkyl sulfide that is used in the synthesis of various compounds and materials. It is a versatile and important reagent in the production of polymers, pharmaceuticals, and other materials. It is also used in the synthesis of a wide range of compounds, including polymers, pharmaceuticals, and other materials. The synthesis of 2-PFAS is relatively simple and inexpensive, making it an attractive option for a wide range of applications.
Wissenschaftliche Forschungsanwendungen
2-(Perfluoroalkyl)ethyl allyl sulfide is used in a variety of scientific research applications. It is used as a reagent in the synthesis of polymers, pharmaceuticals, and other materials. It is also used in the synthesis of a wide range of compounds, including polymers, pharmaceuticals, and other materials. It is also used as a catalyst in the synthesis of a variety of compounds, including polymers, pharmaceuticals, and other materials.
Wirkmechanismus
2-(Perfluoroalkyl)ethyl allyl sulfide acts as a catalyst in the synthesis of a variety of compounds, including polymers, pharmaceuticals, and other materials. It is believed to act by forming an intermediate complex with the reactants, which facilitates the reaction. The intermediate complex is then broken down, releasing the products of the reaction.
Biochemical and Physiological Effects
2-(Perfluoroalkyl)ethyl allyl sulfide has been shown to have a number of biochemical and physiological effects. It has been shown to be an effective inhibitor of oxidative damage, and has been shown to have anti-inflammatory and anti-cancer effects. It has also been shown to be an effective inhibitor of lipid peroxidation, and has been shown to have anti-apoptotic and anti-angiogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Perfluoroalkyl)ethyl allyl sulfide is a versatile reagent that is relatively inexpensive and easy to synthesize. It is also relatively stable and can be stored for long periods of time. However, it is also relatively toxic and should be handled with caution in the laboratory.
Zukünftige Richtungen
In the future, 2-(Perfluoroalkyl)ethyl allyl sulfide may be used in the synthesis of a wider range of compounds, including polymers, pharmaceuticals, and other materials. It may also be used in the synthesis of a variety of compounds for use in medical and industrial applications. Additionally, research into the biochemical and physiological effects of 2-(Perfluoroalkyl)ethyl allyl sulfide may lead to new therapeutic applications. Finally, research into the mechanism of action of 2-(Perfluoroalkyl)ethyl allyl sulfide may lead to new catalysts for the synthesis of a variety of compounds.
Synthesemethoden
2-(Perfluoroalkyl)ethyl allyl sulfide is synthesized by the reaction of an alkyl halide, such as 1-bromo-2-chloroethane, with an alkyl sulfide, such as ethyl sulfide, in the presence of a catalyst, such as sodium hydroxide. The reaction is carried out at a temperature of 100-150°C and a pressure of 1-2 atm. The reaction is exothermic, with a yield of up to 90%. The product is a clear, colorless liquid with a boiling point of about 80°C.
Eigenschaften
IUPAC Name |
1,1,1,2,2-pentafluoro-4-prop-2-enylsulfanylbutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F5S/c1-2-4-13-5-3-6(8,9)7(10,11)12/h2H,1,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDYPTXKYORHQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCCC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2,2-Pentafluoro-4-prop-2-enylsulfanylbutane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














